molecular formula C14H12N2 B3345169 2-[(Naphthalen-1-yl)methyl]-1H-imidazole CAS No. 1019-21-2

2-[(Naphthalen-1-yl)methyl]-1H-imidazole

Cat. No.: B3345169
CAS No.: 1019-21-2
M. Wt: 208.26 g/mol
InChI Key: SWDBYQPERYMOIS-UHFFFAOYSA-N
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Description

2-[(Naphthalen-1-yl)methyl]-1H-imidazole (CAS RN 1019-21-2) is a nitrogen-containing heterocyclic compound with a molecular formula of C14H12N2 and a molecular weight of 208.26 g/mol . This structural motif, which combines a naphthalene system with an imidazole ring via a methylene linker, is of significant interest in medicinal chemistry research. Compounds with this core structure are known to be key synthetic intermediates or precursors in the development of biologically active molecules . For instance, its structurally related analogue, naphazoline, which features a partially saturated imidazoline ring, is a well-known vasoconstrictor agent used in over-the-counter eye drops, demonstrating the pharmacological relevance of this chemical class . Researchers are exploring this compound and its derivatives for their potential interactions with various enzyme systems and cellular receptors. Its properties make it a valuable scaffold for constructing more complex molecules in drug discovery efforts, particularly in the synthesis of novel ligands and potential enzyme inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h1-9H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDBYQPERYMOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563008
Record name 2-[(Naphthalen-1-yl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-21-2
Record name 2-[(Naphthalen-1-yl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-yl)methyl]-1H-imidazole typically involves the reaction of naphthalen-1-ylmethanol with imidazole under acidic or basic conditions. One common method is the condensation reaction where naphthalen-1-ylmethanol is reacted with imidazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-yl)methyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthalen-1-ylmethyl imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic medium, reflux conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions, low temperatures.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane (DCM) or dimethylformamide (DMF), room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted imidazole compounds, depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

2-[(Naphthalen-1-yl)methyl]-1H-imidazole has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, including enzymes and receptors.

Case Study: Anticancer Properties
Research has shown that derivatives of imidazole compounds can exhibit anticancer activity by inhibiting specific pathways involved in tumor growth. For instance, studies indicate that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival .

The compound has been studied for its antimicrobial and antifungal properties. Its ability to inhibit microbial growth makes it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity
In vitro studies have demonstrated that naphthalene-based imidazoles can effectively inhibit the growth of various bacterial strains, suggesting their potential use in treating infections resistant to conventional antibiotics .

Industrial Applications

In the industrial sector, this compound serves as a precursor for specialty chemicals and materials. Its unique properties allow it to be utilized in the production of advanced materials with specific electronic or optical characteristics.

Case Study: Material Science
Research has indicated that imidazole derivatives can be integrated into polymer matrices to enhance their mechanical properties and thermal stability, making them suitable for various applications in electronics and coatings .

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the naphthalene moiety can intercalate with DNA, leading to potential applications in cancer therapy. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares structural features and molecular properties of 2-[(Naphthalen-1-yl)methyl]-1H-imidazole with analogous compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 1-Naphthalenylmethyl at imidazole N1 C₁₄H₁₂N₂ 224.3 High lipophilicity; viscous liquid
1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine 2-Naphthalenylmethyl + benzimidazole core C₁₈H₁₅N₃ 273.3 Cream-colored solid; >98% purity
2-(3,4-Dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole Dimethoxyphenyl + benzimidazole core C₂₆H₂₂N₂O₂ 394.5 Higher molecular weight; solid
2-(2-Methylphenyl)methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole Sulfonyl/sulfanyl groups + dihydroimidazole C₂₂H₂₁N₂O₂S₂ 421.5 Sulfur-containing; potential enzyme inhibition
1-(1-Phenylhexan-2-yl)imidazole Branched alkyl chain + phenyl group C₁₅H₂₀N₂ 228.2 Flexible alkyl spacer; liquid

Key Observations :

  • Naphthalene Position : Substitution at naphthalen-1-yl (vs. naphthalen-2-yl) affects π-stacking and steric interactions .
  • Core Heterocycle : Benzimidazole derivatives (e.g., compounds from ) exhibit higher molecular weights and enhanced rigidity compared to simple imidazoles.
  • Functional Groups : Sulfonyl/sulfanyl groups (e.g., ) introduce hydrogen-bonding and redox-active sites, while dimethoxy groups () enhance electron-donating capacity.

Key Observations :

  • Base and Solvent: Sodium hydride (NaH) in THF () vs. potassium hydroxide (KOH) in ethanol () impacts reaction efficiency.
  • Purification : Flash chromatography (6% MeOH/DCM) is standard for isolating naphthalene-containing imidazoles .

Physicochemical and Spectroscopic Data

  • NMR Data :

    • This compound : $ ^1H $ NMR (CDCl₃, 400 MHz): δ 5.54 (s, 2H, -CH₂-), 6.90–7.90 (m, aromatic protons) .
    • 1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine : $ ^1H $ NMR (DMSO-d₆): δ 5.21 (s, 2H, -CH₂-), 6.50–8.20 (m, aromatic protons) .
  • LCMS/HRMS :

    • This compound: ES+ m/z 225 (M+H)+ .

Q & A

Q. What are the common synthetic routes for 2-[(Naphthalen-1-yl)methyl]-1H-imidazole, and how are reaction conditions optimized?

The compound is typically synthesized via alkylation of 1-methylimidazole with a naphthylmethyl halide (e.g., naphthylmethyl chloride) in solvents like dimethylformamide (DMF) or acetonitrile. A base such as potassium carbonate is used to deprotonate the imidazole nitrogen, facilitating nucleophilic substitution. Reaction optimization involves controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios to maximize yield. Post-synthesis, purification is achieved via column chromatography or recrystallization .

Q. What analytical techniques are used to characterize the molecular structure of this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments.
  • FT-IR spectroscopy to identify N–H stretching (~3100 cm⁻¹) and imidazole ring vibrations.
  • Elemental analysis (C, H, N) to verify purity.
  • X-ray crystallography (if single crystals are obtained) to resolve 3D geometry and intermolecular interactions, often using SHELX software for refinement .

Q. How does the electron-rich imidazole ring influence the compound's reactivity and stability?

The imidazole nitrogen atoms participate in hydrogen bonding and coordination with metal ions, enhancing solubility in polar solvents. The naphthalene moiety contributes π-π stacking interactions, stabilizing the molecule in solid-state configurations. Stability under ambient conditions is moderate, but prolonged exposure to light or moisture may require inert-atmosphere handling .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

Modifications to the naphthalene or imidazole moieties (e.g., halogenation, introduction of electron-withdrawing/donating groups) are explored to optimize interactions with biological targets. For example, analogs with substituents at the naphthalene 4-position show improved anticancer activity by enhancing hydrophobic binding to enzyme active sites. Computational docking studies (e.g., using AutoDock Vina) validate these interactions .

Q. What challenges arise in resolving crystallographic data for imidazole derivatives, and how are they addressed?

Challenges include:

  • Disorder in aromatic groups : Mitigated by collecting high-resolution data (≤ 0.8 Å) and refining anisotropic displacement parameters.
  • Hydrogen bonding ambiguity : Solved via difference Fourier maps and restrained refinement.
    SHELXL is commonly used for small-molecule refinement, leveraging constraints for planar imidazole rings and torsional angles .

Q. What strategies are employed to optimize pharmacological activity while minimizing off-target effects?

  • Bioisosteric replacement : Substituting the naphthalene group with bioisosteres (e.g., quinoline) to improve metabolic stability.
  • Prodrug design : Introducing hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • In vitro assays : Testing against cytochrome P450 enzymes to assess metabolic interference .

Q. How are in vivo studies designed to evaluate the compound's therapeutic potential?

  • Animal models : Rodents are used for pharmacokinetic (PK) studies, with doses adjusted based on body surface area.
  • Administration routes : Intravenous or oral delivery, with plasma concentration monitored via LC-MS/MS.
  • Toxicity screening : Acute and subchronic dosing to establish safety margins .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported synthetic yields or biological activities?

  • Reproducibility checks : Repeating protocols under identical conditions (solvent purity, catalyst batch).
  • Meta-analysis : Cross-referencing data from peer-reviewed journals (e.g., Arabian Journal of Chemistry) over commercial databases.
  • Collaborative validation : Sharing samples with independent labs for NMR/X-ray verification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Naphthalen-1-yl)methyl]-1H-imidazole
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2-[(Naphthalen-1-yl)methyl]-1H-imidazole

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